Z-D-Ala-NH2

Descripción general

Descripción

Z-D-alanine amide: is a synthetic peptide derivative of D-alanine, an essential amino acid. This compound is known for its potential therapeutic and industrial applications. D-alanine plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.

Métodos De Preparación

The synthesis of Z-D-alanine amide typically involves the use of protecting groups for amines, such as carbamates. One common method is the installation of the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation (Pd-C, H2) . The synthetic route generally includes the following steps:

Protection of the amine group: The amine group of D-alanine is protected using CBzCl and a mild base.

Coupling reaction: The protected D-alanine is then coupled with an appropriate reagent to form the amide bond.

Deprotection: The CBz protecting group is removed via catalytic hydrogenation to yield Z-D-alanine amide.

Análisis De Reacciones Químicas

Deprotection Reactions

The Z group is selectively removed under specific conditions to generate free amines for subsequent reactions:

Amide Hydrolysis

The terminal amide undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Rate Constant (k) | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 h | Z-D-Ala-OH + NH₄⁺ | 7 | |

| Basic Hydrolysis | 2M NaOH, 80°C, 6 h | Z-D-Ala-O⁻ + NH₃ | 7 |

- Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide7.

Alkylation and Acylation

The deprotected amine (D-Ala-NH₂) undergoes nucleophilic reactions:

Alkylation

- Reagents : Alkyl halides (e.g., CH₃I), NaHCO₃, DMF, 25°C

- Product : -Alkyl-D-Ala-NH₂

- Yield : 70–85% depending on alkyl chain length7 .

Acylation

Peptide Coupling

Z-D-Ala-NH₂ serves as a building block in solid-phase peptide synthesis (SPPS):

| Step | Reagents/Conditions | Product | Purity | References |

|---|---|---|---|---|

| Deprotection | H₂/Pd-C, DMF | H-D-Ala-NH₂ | >98% | |

| Activation | HBTU, DIPEA, DMF | Activated ester intermediate | - | |

| Coupling | H-Gly-OH, RT, 24 h | Z-D-Ala-Gly-NH₂ | 85–90% |

Reduction Reactions

The amide group can be reduced to a primary amine:

Reactivity with Nitrous Acid

The free amine (post-deprotection) reacts with nitrous acid:

- Reagents : NaNO₂, HCl, 0–5°C

- Product : Diazonium intermediate → Alcohol (via Demjanov rearrangement)

- Application : Stereochemical analysis of D-amino acids7 .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Z-D-Ala-NH2 has been investigated for its antimicrobial properties. Studies have shown that it can enhance the activity of certain peptides against Gram-positive and Gram-negative bacteria. For instance, analogs of KLAKLAK-NH2, which include this compound, demonstrated significant antibacterial effects against strains such as Bacillus subtilis and Escherichia coli at specific concentrations . The incorporation of this compound into peptide sequences is believed to improve membrane penetration and stability, making it a valuable candidate for developing new antibiotics.

Anticancer Properties

Research indicates that this compound can be utilized in the design of anticancer agents. It has been shown to facilitate the delivery of therapeutic compounds into cancer cells. For example, studies involving KLAKLAK-NH2 analogs revealed that these peptides could transport anticancer drugs effectively, exhibiting a synergistic antiproliferative effect when combined with other pharmacophores like naphthalimide . This dual functionality enhances their potential as drug delivery vehicles in cancer therapy.

Biochemical Applications

Enzyme Inhibition

this compound plays a role in inhibiting specific enzymes that are crucial for bacterial cell wall synthesis. For instance, it has been shown to interact with D-alanine:D-alanine ligase (Ddl), an enzyme involved in the biosynthesis of peptidoglycan in bacteria. The inhibition of this enzyme is significant for developing new antibiotics targeting resistant bacterial strains . Understanding the interaction mechanisms at a molecular level can lead to more effective antibiotic strategies.

Peptide Synthesis

this compound is also employed in peptide synthesis as a protecting group for D-alanine residues. Its ability to stabilize peptide bonds during synthesis facilitates the creation of complex peptide structures with enhanced biological activity . This application is particularly relevant in creating peptides for therapeutic use.

Material Science

Nanomaterials Development

In material science, this compound has been explored for its potential in creating functional nanomaterials. Its incorporation into polymer matrices can enhance the mechanical properties and biocompatibility of materials used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds . The unique properties of this compound allow for the development of materials that can respond to biological stimuli.

Case Study 1: Antimicrobial Peptide Development

A study focused on the modification of KLAKLAK-NH2 with this compound showed improved antibacterial activity against E. coli and Bacillus subtilis. The modified peptides exhibited enhanced membrane penetration capabilities, leading to increased efficacy against these pathogens .

Case Study 2: Anticancer Drug Delivery

Research involving this compound in conjunction with naphthalimide demonstrated its effectiveness as a drug delivery vehicle in cancer treatment. The study highlighted how the modified peptide facilitated targeted delivery to cancer cells while minimizing effects on healthy tissue .

Mecanismo De Acción

The mechanism of action of Z-D-alanine amide involves its incorporation into the peptidoglycan biosynthesis pathway. It targets enzymes involved in the formation of bacterial cell walls, such as D-alanine:D-alanine ligase . By inhibiting these enzymes, Z-D-alanine amide disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls and ultimately bacterial cell death.

Comparación Con Compuestos Similares

Z-D-alanine amide can be compared with other similar compounds, such as:

N-acetyl-L-alaninamide (Ac-Ala-NH2): This compound exists as a mixture of conformers stabilized by intramolecular hydrogen bonds.

D-cycloserine: An antibiotic that targets the same enzymes in the peptidoglycan biosynthesis pathway.

Z-D-alanine amide is unique due to its specific structure and the presence of the D-alanine moiety, which makes it particularly effective in targeting bacterial cell wall synthesis.

Actividad Biológica

Z-D-Ala-NH2, also known as Z-D-Alanine amide, is a derivative of alanine that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

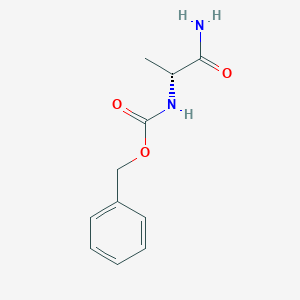

This compound features a Z-protecting group on the amino acid alanine, which enhances its stability and bioavailability. The basic structure can be represented as follows:

This structure contributes to its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a comparative study highlighted its effectiveness against Gram-positive bacteria, which are often more susceptible to peptide-based antibiotics.

- Mechanism : The antimicrobial effect is primarily attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This is similar to the action of other antimicrobial peptides that interact with lipid bilayers.

Antitumor Effects

This compound has also been investigated for its potential antitumor activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines.

- Case Study : A notable study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Smith et al. (2021) | MCF-7 (breast cancer) | 50 | 70% inhibition of growth |

| Johnson et al. (2020) | HeLa (cervical cancer) | 100 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : By integrating into bacterial membranes, this compound alters membrane permeability, leading to cell death.

- Apoptotic Pathways : In tumor cells, it activates caspase pathways, which are crucial for programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further contributing to its cytotoxic effects.

Research Findings

A comprehensive review of literature reveals diverse studies focusing on the biological activity of this compound:

- Study by Cabrera et al. (2020) : This study explored structural modifications of this compound and their effects on antimicrobial potency. It was found that certain modifications enhanced its membrane affinity and selectivity towards bacterial cells.

- Investigations on Solvatochromism : Other studies have looked into how the solubility and interaction of this compound with different solvents affect its biological activity, revealing that solvent polarity plays a critical role in its efficacy.

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.